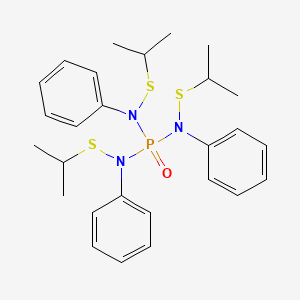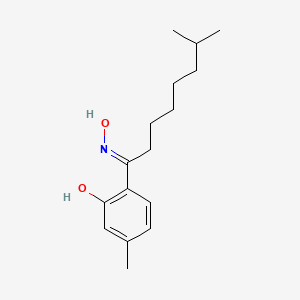
Cyclopentanone, 2-(3-phenylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-(3-phenylpropylidene)- is an organic compound characterized by a cyclopentanone ring substituted with a 3-phenylpropylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentanone, 2-(3-phenylpropylidene)- can be synthesized through various methods. One common approach involves the catalytic stereoselective synthesis from donor-acceptor cyclopropanes and in situ-generated ketenes. This method employs a dual Lewis acidic system, such as InBr3 and EtAlCl2, to promote the (3 + 2)-cycloaddition reaction, yielding the desired product with high diastereoselectivity and enantiospecificity .
Industrial Production Methods: Industrial production of cyclopentanone derivatives often involves the use of catalytic systems to ensure high yield and selectivity. For instance, the use of nickel catalysts modified with phosphorus has been shown to be effective in the selective conversion of furfural to cyclopentanone .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentanone, 2-(3-phenylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-(3-phenylpropylidene)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cyclopentanone, 2-(3-phenylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Cyclopentanone, 2-(3-phenylpropylidene)- can be compared with other similar compounds, such as:
Cyclopentenone: Contains a cyclopentene ring with a ketone group.
Cyclohexenone: A six-membered ring analog with a ketone group, used in similar synthetic applications.
Cycloheptenone: A seven-membered ring analog with a ketone group, also used in organic synthesis.
These compounds share structural motifs but differ in ring size and specific substituents, which can influence their reactivity and applications.
Propiedades
| 54322-81-5 | |
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-(3-phenylpropylidene)cyclopentan-1-one |
InChI |
InChI=1S/C14H16O/c15-14-11-5-10-13(14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,9H,4-5,8,10-11H2 |
Clave InChI |
IWPCQYNYKGMVEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CCCC2=CC=CC=C2)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)








